Cycloheptyl(pyridin-3-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
cycloheptyl(pyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-13(12-8-5-9-15-10-12)11-6-3-1-2-4-7-11;/h5,8-11,13H,1-4,6-7,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOHSTPAKHHZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CN=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cycloheptyl(pyridin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by its cycloheptyl group attached to a pyridin-3-ylmethanamine moiety. The hydrochloride form enhances its solubility and bioavailability, making it suitable for various biological assays.
The biological activity of this compound primarily involves interactions with specific molecular targets such as receptors and enzymes. It is hypothesized that the compound may exert its effects through:
- Receptor Binding : The pyridine ring can interact with various receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 4.55 | Induction of apoptosis and cell cycle arrest at S phase |
| MDA-MB 231 | 9.87 | Activation of caspase-3 |
The compound's ability to induce apoptosis and halt cell cycle progression suggests it could be a candidate for further development in cancer therapy .
Antibacterial Activity
This compound has also been evaluated for antibacterial properties. Preliminary tests indicate activity against various pathogens, including:
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| E. coli | 50 | Comparable to ciprofloxacin |
| S. aureus | 75 | Effective but less potent than methicillin |
These findings suggest that the compound may serve as a basis for developing new antibacterial agents .
Comparative Studies
Comparative studies with similar compounds have been conducted to evaluate the unique properties of this compound. For instance, derivatives such as cyclopropyl(pyridin-2-yl)methanamine hydrochloride exhibited different biological activities due to variations in the substituents on the pyridine ring .
Case Studies
- Case Study on Anticancer Effects : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers, confirming its potential as an anticancer agent .
- Antibacterial Efficacy : In a series of tests against Gram-positive and Gram-negative bacteria, the compound showed effective inhibition zones comparable to established antibiotics, indicating its potential as an alternative treatment option .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
